![molecular formula C24H23FN2O5 B2864413 1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 623540-21-6](/img/structure/B2864413.png)
1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-1H-pyrrol-2(5H)-one
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Description
1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H23FN2O5 and its molecular weight is 438.455. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes for CO2 Detection
Researchers have developed novel fluorescent probes with an aggregation-enhanced emission (AEE) feature, based on the 1,2,5-triphenylpyrrole core, for the quantitative detection of low levels of carbon dioxide. These probes, including compounds with tertiary amine moieties, demonstrate selective, fast, and iterative responses to carbon dioxide, making them suitable for biological and medical applications. The most efficient probe among these could quickly decrease its emission intensity in the presence of carbon dioxide, showing potential for real-time CO2 monitoring in various environments (Wang et al., 2015).
Synthesis of Pyrrole Derivatives
The compound has been involved in the synthesis of various pyrrole derivatives, including 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones. These derivatives are synthesized through reactions involving methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes. This synthesis pathway offers a broad range of derivatives, contributing to the chemical diversity of pyrrole-based compounds and their potential applications in developing new materials and molecules for research and industrial purposes (Vydzhak & Panchishyn, 2010).
Generation of Structurally Diverse Libraries
The compound also plays a role in generating structurally diverse libraries of compounds through alkylation and ring closure reactions. This approach, utilizing a ketonic Mannich base derived from acetylthiophene, enables the synthesis of dithiocarbamates, thioethers, and various heterocyclic compounds. Such chemical libraries are crucial for drug discovery and the development of new materials with unique properties (Roman, 2013).
Computational Studies on Pyrrole Derivatives
Computational studies have been conducted on pyrrole chalcone derivatives, like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, to explore their molecular properties and potential applications. These studies include quantum chemical calculations, molecular electrostatic potential surface analysis, and vibrational analysis, contributing to the understanding of the interactions and properties of pyrrole derivatives at the molecular level (Singh, Rawat, & Sahu, 2014).
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-2-(2-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5/c1-26(2)11-12-27-20(15-8-4-5-9-16(15)25)19(22(29)24(27)30)21(28)18-13-14-7-6-10-17(31-3)23(14)32-18/h4-10,13,20,29H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXNMYYQKFHMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-1H-pyrrol-2(5H)-one |
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